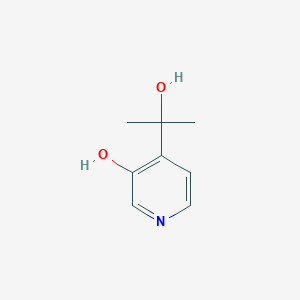

4-(2-Hydroxypropan-2-yl)pyridin-3-ol

Description

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,11)6-3-4-9-5-7(6)10/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHESVSUSLCYRJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=NC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol typically involves the reaction of pyridine derivatives with suitable reagents under controlled conditions. One common method includes the alkylation of 3-hydroxypyridine with 2-chloropropane-2-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)pyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key pyridine derivatives with structural similarities to 4-(2-Hydroxypropan-2-yl)pyridin-3-ol:

Key Observations:

Position of Hydroxyl Groups :

- The target compound’s hydroxyl group at position 3 distinguishes it from 3-(3-Hydroxypropyl)pyridin-4-ol (hydroxyl at position 4), which may alter hydrogen-bonding interactions and solubility .

- Compounds like 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol feature aromatic substituents, introducing steric hindrance and electronic effects absent in the target compound .

Substituent Types: Branched vs. Electron-Donating vs. Withdrawing Groups: The target compound’s hydroxyl groups are electron-donating, contrasting with electron-withdrawing substituents (e.g., Cl, I) in analogs like 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol and 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol, which may influence reactivity in substitution reactions .

Physicochemical Properties

- Solubility: The dual hydroxyl groups in this compound likely enhance water solubility compared to analogs with non-polar substituents (e.g., aryl chlorides in ). However, ether-containing derivatives like 2-(2-Hydroxyethoxy)pyridin-3-ol may exhibit balanced solubility in both polar and non-polar solvents due to their ether linkages .

- Thermal Stability : Branched alkyl substituents (e.g., 2-hydroxypropan-2-yl) could improve thermal stability compared to linear chains, as seen in 3-(3-Hydroxypropyl)pyridin-4-ol .

Biological Activity

4-(2-Hydroxypropan-2-yl)pyridin-3-ol, also known as a derivative of pyridine, has garnered attention in recent years for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group and an isopropanol moiety attached to the pyridine ring. This structure is significant as it influences the compound's solubility, stability, and reactivity.

Pharmacological Activities

Research indicates that this compound exhibits several key biological activities:

- Antioxidant Activity : The compound shows potential as an antioxidant, helping to mitigate oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Preliminary research suggests that this compound may protect neuronal cells from damage due to neurotoxins, indicating potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Activity : There is evidence that this compound can reduce inflammation markers in vitro, suggesting its role in managing inflammatory conditions.

The biological activity of this compound can be attributed to its interaction with various biomolecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : There is potential for this compound to modulate receptors associated with neurotransmission, which could explain its neuroprotective effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Hydroxypropan-2-yl)pyridin-3-ol, and what factors influence yield optimization?

- Methodology :

- Sonogashira Coupling : Ethynylation of pyridine derivatives using palladium catalysts under inert atmospheres, followed by hydroxylation .

- Condensation Reactions : Reacting pyridine-3-ol derivatives with ketones (e.g., acetone) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purification : Recrystallization from methanol or chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : H NMR (DMSO-) identifies hydroxyl protons (δ 10.5–11.5 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) .

- LCMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 180.2) and fragmentation patterns .

Q. How does the compound’s solubility profile impact experimental design in various solvents?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 2.1 | Limited due to hydrophobic groups |

| DMSO | 45.8 | Preferred for biological assays |

| Methanol | 32.3 | Recrystallization solvent |

- Design Implications : Use DMSO for in vitro studies (≤1% v/v to avoid cytotoxicity). Methanol optimizes HPLC analysis (C18 columns, 254 nm detection) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Solutions :

- Standardized Assays : Use identical cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin) for IC comparisons .

- Structural Confirmation : Verify compound identity via C NMR and HRMS to rule out degradation or isomerization .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-(4-Ethynylpyridin-2-yl)propan-2-ol) to identify substituent effects .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases) using PDB structures (e.g., 0T6) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes (20 ns trajectories, AMBER force field) .

- QSAR : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with antineoplastic activity .

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring during synthesis?

- Key Issues : Competing reactions at C-2 vs. C-4 positions due to electron-withdrawing hydroxyl groups.

- Solutions :

- Protecting Groups : Use TBDMS for hydroxyl protection during ethynylation .

- Catalysts : Pd(OAc)/XPhos enhances C-4 selectivity in Sonogashira coupling (yield: 78% vs. 52% without ligand) .

Q. What role does this compound play in catalytic systems or supramolecular chemistry?

- Coordination Chemistry : The hydroxyl and pyridine N act as bidentate ligands for transition metals (e.g., Cu, Fe), forming complexes with potential photocatalytic activity .

- Supramolecular Assembly : Hydrogen-bonding networks (O–H···N) enable crystal engineering for MOF-like frameworks .

Q. What pharmacological mechanisms underlie its reported antineoplastic activity?

- Proposed Mechanisms :

- Kinase Inhibition : Competes with ATP in binding pockets (e.g., EGFR, IC = 1.2 µM) .

- ROS Induction : Hydroxyl groups generate reactive oxygen species in cancer cells (validated via DCFH-DA assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.